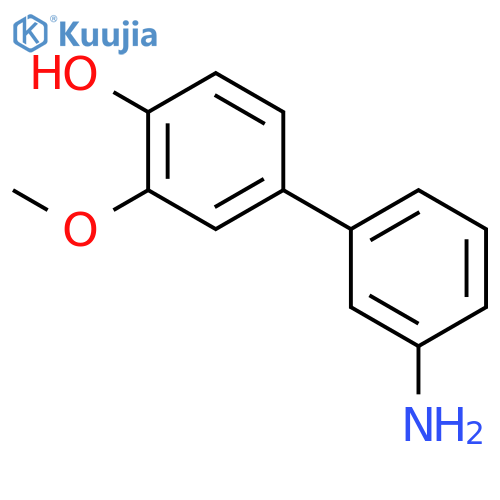

Cas no 1261987-94-3 (4-(3-Aminophenyl)-2-methoxyphenol)

1261987-94-3 structure

商品名:4-(3-Aminophenyl)-2-methoxyphenol

CAS番号:1261987-94-3

MF:C13H13NO2

メガワット:215.247823476791

MDL:MFCD18314958

CID:2767803

PubChem ID:53220707

4-(3-Aminophenyl)-2-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 4-(3-AMINOPHENYL)-2-METHOXYPHENOL

- 3'-Amino-3-methoxy[1,1'-biphenyl]-4-ol

- 1261987-94-3

- 4-(3-Aminophenyl)-2-methoxyphenol, 95%

- DTXSID60685413

- MFCD18314958

- 4-(3-Aminophenyl)-2-methoxyphenol

-

- MDL: MFCD18314958

- インチ: InChI=1S/C13H13NO2/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,14H2,1H3

- InChIKey: JVVPZUHPMFHZAT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 215.094628657Da

- どういたいしつりょう: 215.094628657Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-(3-Aminophenyl)-2-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB321139-5 g |

4-(3-Aminophenyl)-2-methoxyphenol, 95%; . |

1261987-94-3 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB321139-5g |

4-(3-Aminophenyl)-2-methoxyphenol, 95%; . |

1261987-94-3 | 95% | 5g |

€1159.00 | 2025-03-19 |

4-(3-Aminophenyl)-2-methoxyphenol 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

1261987-94-3 (4-(3-Aminophenyl)-2-methoxyphenol) 関連製品

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261987-94-3)

清らかである:99%

はかる:5g

価格 ($):687.0